
5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, PF-06463922. PF-06463922 is a selective inhibitor of the protein kinase called MAP4K4. The inhibition of MAP4K4 has been shown to have potential therapeutic benefits in various diseases, including cancer, inflammation, and metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Chemical Design and Synthesis
Compounds with complex functionalities, such as "5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide", are often explored for their unique chemical properties and potential as lead compounds in drug discovery. The design and synthesis of such compounds can provide valuable insights into structure-activity relationships, helping to identify molecular features that contribute to biological activity. For instance, the design of novel derivatives as agonists of benzodiazepine receptors highlights the importance of specific functional groups in binding to receptors and exerting pharmacological effects (Faizi et al., 2017).
Material Science Applications
In material science, the synthesis of polymorphs and understanding their behavior under different conditions, such as pressure, can offer insights into the stability and physical properties of materials. This knowledge is crucial for applications ranging from pharmaceuticals to electronic materials. Research on the effect of pressure on polymorphs of tolazamide, for instance, sheds light on how molecular packing and density affect material properties (Fedorov et al., 2017).
Antimicrobial and Antioxidant Properties
The exploration of novel compounds for antimicrobial and antioxidant properties remains a crucial area of research. Compounds with specific functional groups, similar to "5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide", may be investigated for their potential to inhibit the growth of harmful microorganisms or for their ability to scavenge free radicals, contributing to the development of new therapeutic agents or preservatives. Studies on the synthesis and antioxidant properties of certain azepine derivatives illustrate the potential of such compounds in various biological applications (Kumar & Naik, 2010).
Pharmacological Applications
The integration of specific functional groups into compound structures can also target the modulation of biological pathways, potentially leading to the development of new drugs. For instance, research into benzodiazepine receptor agonists demonstrates the therapeutic potential of compounds with carefully designed molecular features for treating conditions such as convulsions and anxiety (Faizi et al., 2017).
Eigenschaften
IUPAC Name |
5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2O3S/c20-16-11-13(5-7-18(16)22)23-19(25)15-12-14(6-8-17(15)21)28(26,27)24-9-3-1-2-4-10-24/h5-8,11-12H,1-4,9-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWXRKRFIMLEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2457454.png)
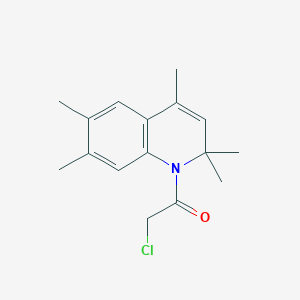

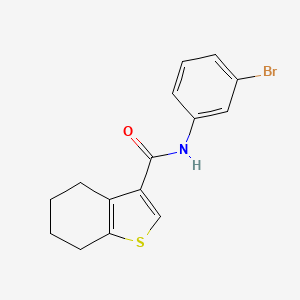
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2457458.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2457459.png)
![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2457464.png)
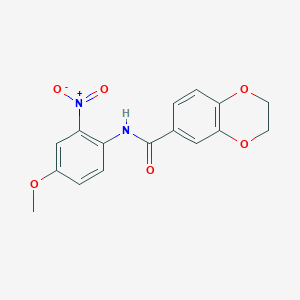

![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)
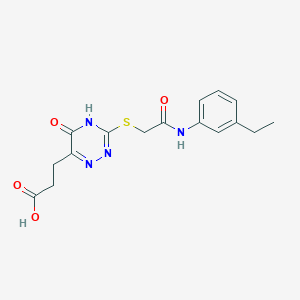
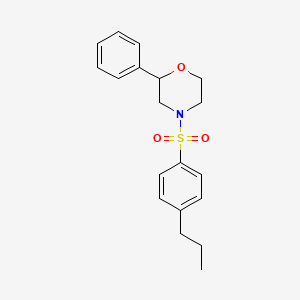
![2-[(Oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2457476.png)